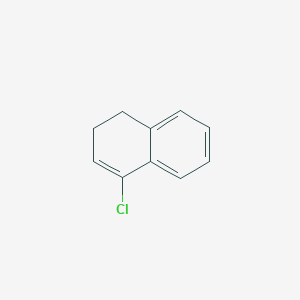
Naphthalene, 4-chloro-1,2-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalene, 4-chloro-1,2-dihydro-: is an organic compound with the molecular formula C10H9Cl It is a derivative of naphthalene, where one hydrogen atom is replaced by a chlorine atom and the compound is partially hydrogenated
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 4-chloro-1,2-dihydro- can be achieved through several methods. One common approach involves the chlorination of 1,2-dihydronaphthalene . This reaction typically uses chlorine gas or N-chlorosuccinimide (NCS) as the chlorinating agent. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Another method involves the hydrogenation of 4-chloronaphthalene . This process uses a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under high pressure to achieve the partial hydrogenation of the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of Naphthalene, 4-chloro-1,2-dihydro- may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反応の分析
Types of Reactions
Naphthalene, 4-chloro-1,2-dihydro-: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form using oxidizing agents such as or .
Reduction: It can be further hydrogenated to form using .
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with can replace the chlorine with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Sodium methoxide (NaOCH3), Sodium ethoxide (NaOEt)
Major Products
Oxidation: 4-chloronaphthalene-1,2-dione
Reduction: Tetrahydro derivatives
Substitution: Methoxy-substituted naphthalene derivatives
科学的研究の応用
Naphthalene, 4-chloro-1,2-dihydro-: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: This compound can be used in studies involving the interaction of chlorinated aromatic compounds with biological systems. It serves as a model compound to understand the behavior of similar structures in biological environments.
Medicine: Research into its potential medicinal properties is ongoing. It may serve as a precursor for the synthesis of pharmaceutical compounds with therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its unique properties make it suitable for specific applications in material science.
作用機序
The mechanism by which Naphthalene, 4-chloro-1,2-dihydro- exerts its effects involves its interaction with various molecular targets. The chlorine atom and the partially hydrogenated ring structure influence its reactivity and interaction with other molecules. In biological systems, it may interact with enzymes and proteins, affecting their function and activity. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Naphthalene, 4-chloro-1,2-dihydro-: can be compared with other similar compounds such as:
4-chloronaphthalene: Unlike the partially hydrogenated derivative, 4-chloronaphthalene retains the fully aromatic structure, leading to different reactivity and applications.
1,2-dihydronaphthalene:
Tetralin (1,2,3,4-tetrahydronaphthalene): This fully hydrogenated derivative has different physical and chemical properties, making it suitable for different applications.
The uniqueness of Naphthalene, 4-chloro-1,2-dihydro- lies in its combination of partial hydrogenation and chlorination, which imparts specific reactivity and potential for diverse applications.
特性
CAS番号 |
76181-40-3 |
|---|---|
分子式 |
C10H9Cl |
分子量 |
164.63 g/mol |
IUPAC名 |
4-chloro-1,2-dihydronaphthalene |
InChI |
InChI=1S/C10H9Cl/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6-7H,3,5H2 |
InChIキー |
XLKQQTZNAXAKFP-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2C(=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


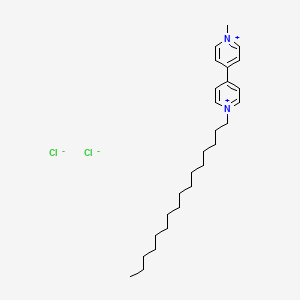
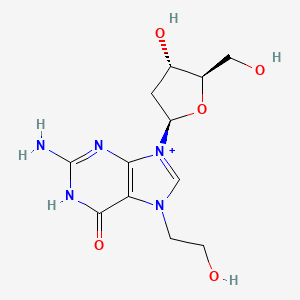
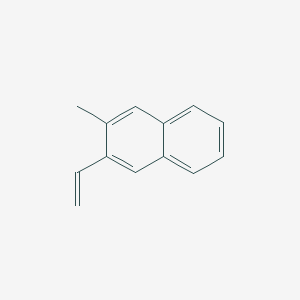
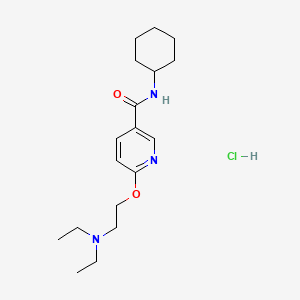
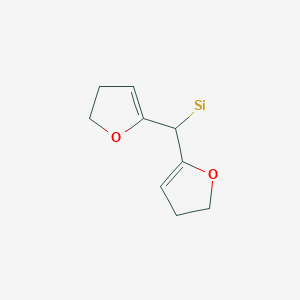
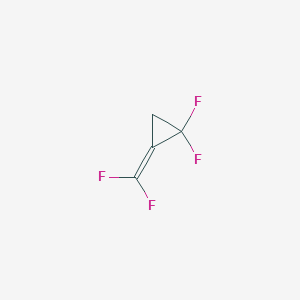
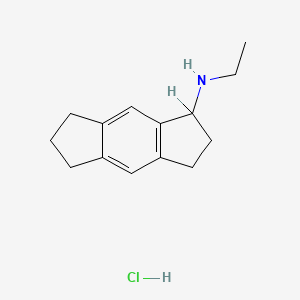
![1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]-](/img/structure/B14435348.png)
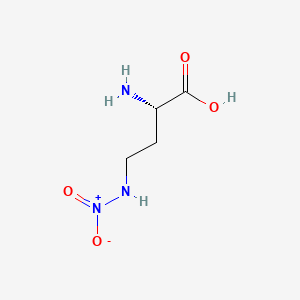
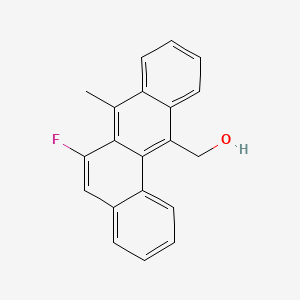
![2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan](/img/structure/B14435358.png)
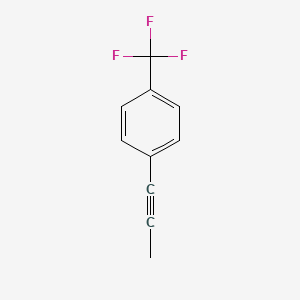

![N-[6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexyl]acetamide](/img/structure/B14435390.png)
